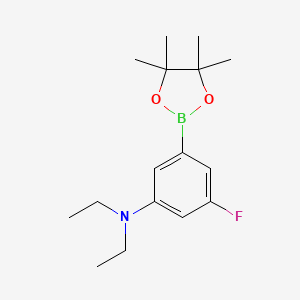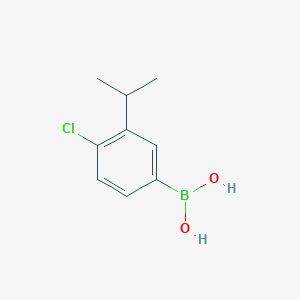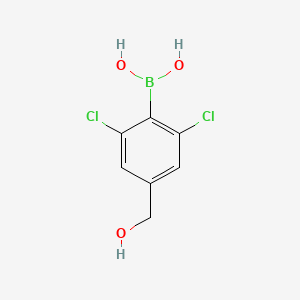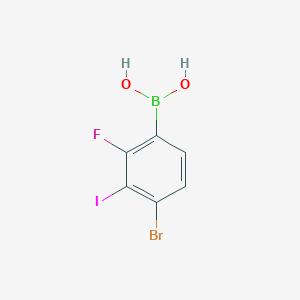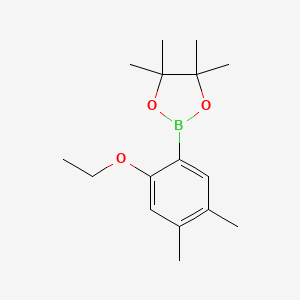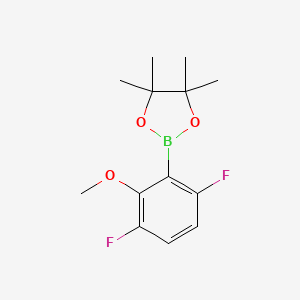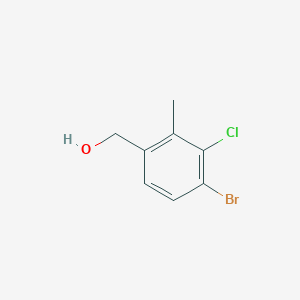
(4-Bromo-3-chloro-2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-3-chloro-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 1809168-73-7 . It has a molecular weight of 235.51 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.51 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound (4-Bromo-3-chloro-2-methylphenyl)methanol, while not directly mentioned, is related to chemical compounds involved in synthesis and crystal structure studies. For example, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and characterized using various spectroscopic techniques and X-ray diffraction crystallography, showcasing its potential applications in material science and crystal engineering (Dong & Huo, 2009).
Antibacterial Applications
Bromophenols derived from marine red algae, similar in structural complexity to this compound, demonstrated significant antibacterial activity. These compounds' synthesis and bioactivity point to potential applications in developing new antimicrobial agents (Xu et al., 2003).
Chemical Catalysis
Compounds structurally related to this compound have been used in catalysis. For instance, di(2-pyridyl)methylamine-based palladium dichloride complexes have facilitated various cross-coupling reactions in water or aqueous solvents, indicating the role of similar compounds in enhancing green chemistry methodologies (Nájera et al., 2004).
Pharmaceutical Synthesis
The synthesis of enantiomerically pure compounds starting from related chloro- and bromo-substituted precursors, such as this compound, has been explored for pharmaceutical applications. This includes the development of efficient synthetic routes to produce biologically active compounds, showcasing the importance of such chemicals in drug synthesis and development (Zhang et al., 2014).
Environmental and Analytical Chemistry
This compound and similar compounds play a role in environmental chemistry, particularly in the analysis and detection of pollutants. Techniques such as SPE/HPLC-DAD have been developed to determine residues of selected disinfectant agents in surface water, demonstrating the relevance of these compounds in environmental monitoring and protection (Baranowska & Wojciechowska, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-3-chloro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVGGKPEUQYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



